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This technical guide provides a comprehensive overview of the key thermodynamic properties

of the geometric isomers of 2-butene, namely cis-2-butene and trans-2-butene. For

comparative purposes, data for the structural isomer, 1-butene, is also included. This document

details the fundamental thermodynamic parameters, explores the basis for their relative

stabilities, and outlines the rigorous experimental and computational methodologies used for

their determination.

Core Thermodynamic Properties
The thermodynamic stability and reactivity of the butene isomers are dictated by fundamental

properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and

the Gibbs free energy of formation (ΔfG°). These values, determined for the gaseous state at

standard conditions (298.15 K and 1 bar), are crucial for predicting reaction equilibria and

spontaneity.

Below is a summary of these critical thermodynamic parameters.

Table 1: Standard Thermodynamic Properties of Butene Isomers (Gas Phase, 298.15 K)
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Property 1-Butene cis-2-Butene trans-2-Butene Units

Std. Enthalpy of

Formation (ΔfH°)
+0.09 ± 0.45 -7.32 ± 0.42[1] -11.30 ± 0.41[2] kJ/mol

Std. Molar

Entropy (S°)
305.79 300.81[3] 296.54 J/mol·K

Std. Gibbs Free

Energy of

Formation (ΔfG°)

+71.38 +65.9[4] +62.9[4] kJ/mol

Heat Capacity

(Cp)
85.94 80.15[3] 87.67[5] J/mol·K

Note: Data is compiled from various sources, including the NIST Chemistry WebBook and

Active Thermochemical Tables. Slight variations may exist between different data versions and

compilations.

Analysis of Thermodynamic Stability
The data presented in Table 1 reveals a clear hierarchy of stability among the butene isomers.

The trans-2-butene isomer is the most thermodynamically stable, followed by cis-2-butene,

with 1-butene being the least stable.

Enthalpy of Formation (ΔfH°): A more negative enthalpy of formation indicates greater

energetic stability. trans-2-Butene possesses the most negative ΔfH° (-11.30 kJ/mol),

making it approximately 4.0 kJ/mol more stable than cis-2-butene (-7.32 kJ/mol).[1][2][6]

This difference is primarily attributed to steric hindrance between the two methyl groups on

the same side of the double bond in the cis isomer, which forces them into close proximity

and creates van der Waals repulsion. The trans configuration allows these bulky groups to

be positioned on opposite sides, minimizing steric strain.

Gibbs Free Energy of Formation (ΔfG°): This value, which incorporates both enthalpy and

entropy, is the ultimate determinant of thermodynamic stability under standard conditions.

The trend in ΔfG° mirrors that of enthalpy, with trans-2-butene having the lowest value

(+62.9 kJ/mol), confirming it as the most stable isomer.[4] The isomerization of cis-2-butene
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to trans-2-butene is therefore a spontaneous process, although it requires a catalyst or

energy input to overcome the activation barrier.

The relative energy levels and the common product formed upon hydrogenation (n-butane)

provide a clear visual representation of these stability differences.

Relative Enthalpy of Butene Isomers

1-Butene cis-2-Butene trans-2-Butene n-Butane

1-Butene
(ΔfH° = +0.09 kJ/mol)

cis-2-Butene
(ΔfH° = -7.32 kJ/mol)

n-Butane
(ΔfH° = -126.15 kJ/mol)

ΔH_hydrog = -126.24 kJ/mol

trans-2-Butene
(ΔfH° = -11.30 kJ/mol)

ΔH_hydrog = -118.83 kJ/mol ΔH_hydrog = -114.85 kJ/mol Standard Enthalpy of Formation (H°)

Click to download full resolution via product page

Caption: Relative enthalpy levels of butene isomers.

Experimental Protocols for Thermodynamic
Characterization
The accurate determination of the thermodynamic data presented above relies on precise

experimental techniques. The primary methods employed are calorimetry and spectroscopy,

often coupled with statistical mechanics.
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The standard enthalpy of formation (ΔfH°) is often derived from the experimentally measured

enthalpy of combustion (ΔcH°) using Hess's Law. Oxygen bomb calorimetry is the principal

technique for this measurement.

Methodology:

Sample Preparation: A precise mass (typically ~1 gram) of the volatile butene isomer is

sealed in a container suitable for volatile liquids, such as a gelatin capsule or a thin-walled

glass ampule, to prevent evaporation before combustion.[7][8] This capsule is then placed in

a crucible inside the high-pressure vessel, or "bomb."

Assembly: A fusible ignition wire (e.g., nickel-chromium) is connected to two electrodes,

positioned to be in contact with the sample.[7] A small amount of deionized water is added to

the bomb to saturate the internal atmosphere, ensuring that any water formed during

combustion is in the liquid state.

Pressurization: The sealed bomb is filled with high-purity oxygen to a pressure of

approximately 30 atm.[9]

Calorimeter Setup: The bomb is submerged in a known, precise mass of water in an

insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are

placed in the water.[7]

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The

sample is then ignited by passing an electric current through the fuse wire. The temperature

of the surrounding water is meticulously recorded at short intervals before, during, and after

combustion until a stable final temperature is reached.

Calculation: The total heat released is calculated from the observed temperature rise

multiplied by the heat capacity of the calorimeter.[10] The heat capacity is determined

separately by combusting a standard reference material with a known heat of combustion,

such as benzoic acid.[9]

Corrections: Adjustments are made for the heat of ignition from the fuse wire and for the

formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. The resulting

value is the standard enthalpy of combustion, from which the enthalpy of formation can be

calculated.
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Caption: Experimental workflow for bomb calorimetry.

The relative stabilities of the butene isomers can be determined with high precision by

measuring their heats of hydrogenation (ΔH_hydrog). Since all three isomers yield the same

product, n-butane, upon hydrogenation, any difference in the heat evolved must correspond to

the initial difference in their enthalpies.[11][12]

Methodology:

A known amount of the butene isomer is catalytically hydrogenated in a calorimeter.

Common catalysts include palladium on alumina (Pd/Al2O3) or platinum oxide.[13]

The reaction is typically carried out in a solvent at a constant temperature and pressure.
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The heat evolved during the reaction is measured by the temperature change of the

calorimeter system.

The isomer that releases the least amount of heat is the most stable. For the 2-butenes,

trans-2-butene has a heat of hydrogenation of approximately 27.6 kcal/mol, while the cis

isomer's is about 28.6 kcal/mol, confirming the greater stability of the trans isomer.[11]

Standard molar entropy (S°) and heat capacity (Cp) are determined by a combination of low-

temperature calorimetry and statistical mechanics calculations based on spectroscopic data.

Methodology:

Low-Temperature Calorimetry: The heat capacity of the substance is measured as a function

of temperature from near absolute zero up to room temperature. This provides the

experimental basis for the Third Law entropy.

Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the

fundamental vibrational frequencies of the molecule.

Statistical Mechanics Calculation: The entropy is calculated as the sum of translational,

rotational, vibrational, and electronic contributions.[14][15]

Translational and Rotational Entropy: Calculated using the particle-in-a-box and rigid-rotor

approximations, respectively, requiring the molecular mass and moments of inertia

(determined from microwave spectroscopy or computational models).

Vibrational Entropy: Calculated by treating each of the 3N-6 (for non-linear molecules)

vibrational modes as a quantum harmonic oscillator.[14] The contribution of each mode is

determined from its measured vibrational frequency. Low-frequency vibrations contribute

significantly to the overall entropy.[16]

Agreement: The calculated statistical entropy is then compared with the experimental

calorimetric entropy. A close agreement validates the spectroscopic assignments and the

molecular structure used in the calculations.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3417486#thermodynamic-properties-of-2-butene-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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